

1,3-Dibromo-1,3-dichloroacetone spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,3-Dibromo-1,3-dichloroacetone

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Spectroscopic Profile of 1,3-Dihaloacetones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-dihaloacetones, with a focus on **1,3-dibromo-1,3-dichloroacetone** and its closely related analogs, 1,3-dichloroacetone and 1,3-dibromoacetone. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug development, and materials science by consolidating available spectroscopic information, experimental methodologies, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data for 1,3-Dibromo-1,3-dichloroacetone

Direct and comprehensive spectroscopic data for **1,3-dibromo-1,3-dichloroacetone** is not widely available in public databases. However, a key reference points to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ^{13}C NMR spectrum of **1,3-dibromo-1,3-dichloroacetone** has been reported. The spectrum was acquired in deuterated chloroform (CDCl_3) as the solvent[1]. Further details from the full

spectrum require access to specialized databases.

Spectroscopic Data for Comparative Analysis

Due to the limited availability of data for **1,3-dibromo-1,3-dichloroacetone**, the following sections present spectroscopic information for the related compounds, 1,3-dichloroacetone and 1,3-dibromoacetone. This data provides a basis for understanding the spectroscopic characteristics of α,α' -dihaloacetones.

1,3-Dichloroacetone

1,3-Dichloroacetone is a crystalline solid used in the synthesis of citric acid and as an intermediate in organic synthesis.[\[2\]](#)[\[3\]](#)

Table 1: NMR Spectroscopic Data for 1,3-Dichloroacetone

Nucleus	Solvent	Chemical Shift (δ) ppm
^1H	Not Specified	4.33
^{13}C	CDCl_3	46.1, 197.8

Table 2: Infrared (IR) Spectroscopy Data for 1,3-Dichloroacetone

Wavenumber (cm^{-1})	Assignment
1740	C=O Stretch
1420	CH_2 Bend
1290	CH_2 Wag
780	C-Cl Stretch

Table 3: Mass Spectrometry Data for 1,3-Dichloroacetone

m/z	Relative Intensity	Assignment
126	Base Peak	[M] ⁺ (Molecular Ion)
77	High	[CH ₂ CICO] ⁺
49	High	[CH ₂ Cl] ⁺

1,3-Dibromoacetone

1,3-Dibromoacetone is a related compound where the chlorine atoms are replaced by bromine. It is also used as an intermediate in organic synthesis.

Table 4: NMR Spectroscopic Data for 1,3-Dibromoacetone

Nucleus	Solvent	Chemical Shift (δ) ppm
¹ H	CDCl ₃	4.15
¹³ C	CDCl ₃	33.5, 195.2

Experimental Protocols

The acquisition of spectroscopic data follows standardized laboratory procedures. Below are generalized methodologies for obtaining NMR, IR, and Mass Spectra.

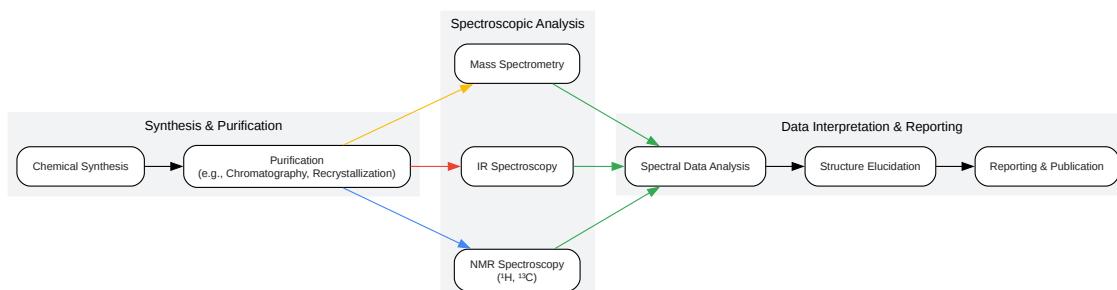
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and placed in a liquid cell.^[4] The sample is then placed in the beam of an IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: A generalized workflow for chemical synthesis, purification, and subsequent spectroscopic analysis and data interpretation.

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